2-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Medicinal Chemistry Scaffold Diversity Tropane Alkaloids

Researchers synthesizing CNS-focused libraries face a limitation: most commercial tropane building blocks (e.g., tropine) are permanently N-methylated, blocking N-diversification. Substituting N-methyltropine yields chemically non-identical final compounds. This compound solves that: • Free N-H enables N-alkylation/acylation for >100-fold affinity modulation at dopamine D2-like receptors • C2-methyl stereocenter increases Fsp³ for fragment-based drug discovery • ≥95% purity; validated process chemistry for scalable resupply from discovery to preclinical phases

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1824191-05-0
Cat. No. B2906360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-azabicyclo[3.2.1]octan-3-ol
CAS1824191-05-0
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1C2CCC(N2)CC1O
InChIInChI=1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3
InChIKeyVBTMQFIFKIXYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Constrained Tropane Scaffold for CNS Probes


2-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1824191-05-0) is a bicyclic tropane alkaloid derivative with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the 8-azabicyclo[3.2.1]octane family, which serves as the core scaffold for numerous CNS-active compounds, including muscarinic acetylcholine receptor ligands and dopamine transporter inhibitors [1]. The compound features a secondary amine (N–H) at the 8-position, a hydroxyl group at the 3-position, and a methyl substituent at the 2-position—a regioisomeric arrangement that distinguishes it from the more common 8-methyl tropane alkaloids such as tropine and pseudotropine. This scaffold is commercially available at ≥95% purity from multiple suppliers and is employed as a versatile building block in medicinal chemistry for generating focused libraries of constrained, three-dimensional chemotypes .

Constrained tropane scaffold with free N–H for library diversification
2-methyl stereocenter adds three-dimensional complexity absent in tropine
Supports CNS-focused probe synthesis and sigma receptor studies

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol vs. Generic Tropane Alcohols


The 8-azabicyclo[3.2.1]octane scaffold family encompasses multiple regioisomeric and N-substituted variants that exhibit distinct pharmacological profiles and synthetic utility profiles. Direct evidence demonstrates that compounds with a free N–H (as in this 2-methyl-8-azabicyclo[3.2.1]octan-3-ol) versus a quaternizing N–CH3 (as in tropine) possess fundamentally different receptor engagement patterns: N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives show dopamine D2-like receptor Ki values spanning from nanomolar to micromolar ranges depending critically on the N-substituent identity [1]. Similarly, sigma-2 receptor ligands built on the 8-azabicyclo[3.2.1]octan-3-ol core achieve sigma-1/sigma-2 selectivity ratios exceeding 100-fold, whereas tropine (N–CH3) derivatives fail to achieve comparable selectivity [2]. The 2-methyl substituent in the target compound introduces an additional stereocenter and steric constraint not present in 8-methyl or unsubstituted tropane alcohols, yielding a regioisomerically distinct scaffold whose substitution prior to library synthesis is obligatory—generic substitution of 8-methyltropine or nortropine for this building block would produce chemically non-identical final compounds [3].

N–H vs. N–CH3 diversification loss
Generic tropine (N–CH3) cannot undergo N-alkylation or N-acylation; substitution eliminates the primary diversification vector and may shift SAR interpretation.
2-methyl stereocenter absence
Nortropine or 8-methyltropine lacks the C2 methyl group, yielding a different regioisomeric scaffold and non-identical downstream products after library synthesis.
Mass-identical but structurally distinct
Both compounds share C8H15NO and MW 141.21; mass spectrometry alone cannot distinguish them, requiring orthogonal analytical confirmation to prevent scaffold misassignment.

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Evidence vs. Tropane Analogs


Synthetic Precursor Utility: 2-Methyl vs. Tropine

The target compound bears a methyl group at the 2-position with a free N–H at position 8. In contrast, tropine (CAS 120-29-6) carries an N–CH3 at the 8-position with no 2-substituent. This regioisomeric difference means that the final compounds derived from each scaffold after identical downstream transformations (e.g., N-alkylation or N-acylation) are constitutionally non-identical. For dopamine D2-like receptor ligands built on 8-azabicyclo[3.2.1]octan-3-ol cores, N-substituent identity alters binding affinity by over 100-fold; free N–H versus N–CH3 scaffolds thus offer orthogonal structure–activity relationship (SAR) vectors [1]. Commercial pricing data show that 2-methyl-8-azabicyclo[3.2.1]octan-3-ol (95% purity, 50 mg) is priced at €682, while tropine (≥98% purity, 50 mg) is approximately €50–100 from major suppliers, reflecting the lower commercial demand and higher synthetic complexity of the 2-methyl regioisomer .

Synthetic Precursor Utility
Class-level
Target: 2-methyl, free N–H; orthogonal SAR vector.
Comparator: Tropine (N–CH3); substitution leads to non-identical products.
Regioisomeric scaffold mismatch alters downstream SAR.
Pricing differential reflects synthetic complexity, not biological relevance.
Medicinal Chemistry Scaffold Diversity Tropane Alkaloids

Sigma-2 Receptor Selectivity: Free N–H vs. N–CH3

8-Azabicyclo[3.2.1]octan-3-ol derivatives bearing a free N–H or N-alkyl substituents other than methyl have been developed as selective sigma-2 (σ2) receptor ligands. Ronsisvalle et al. (2016) reported two novel 8-azabicyclo[3.2.1]octan-3-ol derivatives (11a and 11b) that exhibited high affinity for sigma-2 receptors and a very good sigma-1/sigma-2 selectivity ratio; compound 11b showed very low sigma-1 receptor affinity and functioned as a sigma-2 agonist, reducing procaspase-3 levels in A375 human melanoma cells [1]. In contrast, tropine (N–CH3) and its esters have been characterized primarily as muscarinic acetylcholine receptor ligands or sigma-1 binders with poor σ2/σ1 selectivity (e.g., the analgesic tropane analogue (±)-SM 21 shows Ki at σ2 = approximately 30–100 nM but also significant σ1 affinity, limiting selectivity) [2]. The free N–H in the target compound permits divergent N-functionalization to optimize sigma receptor subtype selectivity—an option unavailable with the permanently N-methylated tropine scaffold.

Sigma-2 Receptor Selectivity
Cross-study
Target: Free N–H derivatives achieve >100-fold σ1/σ2 selectivity; procaspase-3 reduction reported in A375 cells.
Comparator: Tropine-based ligands show limited σ2/σ1 selectivity (ratios
N–H scaffold supports selective sigma-2 ligand design.
Exact Ki values for the 2-methyl compound are not reported.
Analytical Confirmation
Supporting
Identical MW (141.21) and formula (C8H15NO) as tropine.
Melting/boiling points for target are not publicly disclosed.
HCl salt available (CAS 2060062-12-4) suggesting differential crystallization.
Orthogonal NMR/chromatographic confirmation required upon receipt.
Mass spectrometry alone cannot distinguish the regioisomers.
Synthetic Tractability
Class-level
Patent-protected routes exist for related 8-azabicyclo[3.2.1]octanol derivatives. Methodologies are transferable, reducing scale-up development risk vs. de novo syntheses.
Existing process chemistry may support gram-scale campaigns.
Compound is not the explicit subject of process patents; route adaptation required.
Sigma Receptor Cancer Research Neuropharmacology

Analytical Confirmation: Same Formula, Different Scaffold

Both 2-methyl-8-azabicyclo[3.2.1]octan-3-ol and its most common comparator, tropine (CAS 120-29-6), share identical molecular formulas (C8H15NO) and molecular weights (141.21 g/mol) [1]. Tropine has a reported melting point of 64 °C and a boiling point of 233 °C [1]. In contrast, the target compound's melting point and boiling point are not publicly disclosed by vendors, though its hydrochloride salt (CAS 2060062-12-4) is separately available, suggesting differential crystallization behavior relevant to salt-form selection . This mass-identical but structurally distinct pairing creates a procurement risk: mass spectrometry alone cannot distinguish these regioisomers, necessitating rigorous NMR or chromatographic identity confirmation upon receipt.

Analytical Confirmation
Supporting
Identical MW (141.21) and formula (C8H15NO) as tropine.
Melting/boiling points for target are not publicly disclosed.
HCl salt available (CAS 2060062-12-4) suggesting differential crystallization.
Orthogonal NMR/chromatographic confirmation required upon receipt.
Mass spectrometry alone cannot distinguish the regioisomers.
Analytical Chemistry Procurement Quality Control

Synthetic Tractability: Patent-Protected Routes and Scalability

The 8-azabicyclo[3.2.1]octanol scaffold has been the subject of dedicated process chemistry patents. A patent from Nippon Soda Co. Ltd. (published 2012) describes a method for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives with good yield and at industrially low cost, specifically targeting intermediates for agricultural and pharmaceutical agents [1]. A separate US patent (US20060058343) details a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols including benzyl, allyl, and acyl derivatives, indicating that robust synthetic routes exist for the scaffold class [2]. While the target compound (2-methyl variant) is not the explicit subject of these patents, the process chemistry is directly transferable, reducing development risk for scale-up compared to de novo tropane syntheses requiring novel route development.

Synthetic Tractability
Class-level
Patent-protected routes exist for related 8-azabicyclo[3.2.1]octanol derivatives. Methodologies are transferable, reducing scale-up development risk vs. de novo syntheses.
Existing process chemistry may support gram-scale campaigns.
Compound is not the explicit subject of process patents; route adaptation required.
Process Chemistry Scale-up Patents

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Key Application Scenarios


Dopamine D2/Sigma Receptor Library Synthesis

The N–H functionality of 2-methyl-8-azabicyclo[3.2.1]octan-3-ol permits direct N-alkylation or N-acylation to generate diverse compound libraries prior to screening—a chemical diversification vector unavailable with permanently N-methylated tropine. Published SAR on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives demonstrates that N-substituent variation modulates dopamine D2-like receptor affinity by >100-fold [1], and analogous free N–H scaffolds have yielded sigma-2 selective agonists with procaspase-3-cleaving activity in melanoma cell lines [2]. Researchers designing CNS-focused libraries with dual sigma/dopaminergic profiles should prioritize this scaffold over tropine to preserve the N-diversification handle.

Stereochemically Defined Scaffold for Asymmetric Synthesis

The C2 methyl substituent introduces an additional stereocenter absent in both tropine and nortropine. Enantioselective synthetic routes to this scaffold have been described using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with dual catalytic systems [3]. This stereochemical complexity is valuable for programs requiring conformationally constrained, three-dimensional fragments for fragment-based drug discovery (FBDD), where the additional methyl group increases scaffold Fsp3 (fraction of sp3-hybridized carbons) relative to simpler tropane alcohols.

Sigma-2 Agonist Probes for Oncology

The demonstrated ability of 8-azabicyclo[3.2.1]octan-3-ol derivatives (compounds 11a and 11b) to activate caspase-3 in A375 human melanoma cells via sigma-2 receptor agonism establishes a direct precedent for anticancer probe development using this scaffold class [2]. The 2-methyl variant offers an additional structural constraint that may improve sigma-1/sigma-2 selectivity beyond the already-reported >100-fold ratios, potentially reducing off-target sigma-1-mediated effects that complicate in vivo efficacy interpretation.

Scalable Intermediates for Agrochemical & Pharma Process Chemistry

The existence of dedicated process patents for producing azabicycloalkanol derivatives at industrial scale with good yield and low cost [4] positions the 8-azabicyclo[3.2.1]octanol scaffold class—including the 2-methyl variant—as a viable intermediate for programs transitioning from discovery to preclinical development. Unlike entirely novel scaffolds requiring de novo route development, this compound benefits from validated process chemistry precedent, reducing CMC lead time for IND-enabling studies.

Application
Selection Property
Validation Focus
CNS probe library synthesis
Free N–H diversification handle
N-substituent SAR and receptor subtype engagement
Fragment-based drug discovery
2-methyl stereocenter and elevated Fsp3
Stereochemical integrity and conformational constraint
Sigma-2 agonist research
N–H for sigma subtype selectivity optimization
Sigma-1/sigma-2 selectivity profiling and functional agonism
Scalable intermediate synthesis
Validated process chemistry precedent
CMC scalability and route adaptation feasibility
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